

Physical and chemical properties of 2-Quinoxalinecarboxylic acid

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Compound of Interest

Compound Name: 2-Quinoxalinecarboxylic acid

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An In-depth Technical Guide to 2-Quinoxalinecarboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical, chemical, and biological properties of **2-Quinoxalinecarboxylic acid** (QCA), a key heterocyclic compound. Valued as a versatile building block in medicinal chemistry and materials science, QCA serves as a crucial intermediate in the synthesis of a wide array of bioactive molecules, including those with antimicrobial, anticancer, and anti-inflammatory properties.^{[1][2][3][4]} This document consolidates essential data, experimental protocols, and conceptual diagrams to support ongoing research and development efforts.

Physicochemical Properties

2-Quinoxalinecarboxylic acid presents as a yellowish-green crystalline powder.^{[1][5]} A summary of its key physical and chemical properties is presented below for quick reference.

Property	Value	Source(s)
Molecular Formula	C ₉ H ₆ N ₂ O ₂	[5][6]
Molecular Weight	174.16 g/mol	[5][7]
Melting Point	208 °C (decomposes)	[1][5][6]
Boiling Point	355.1 ± 27.0 °C (Predicted)	[6]
Density	1.421 ± 0.06 g/cm ³ (Predicted)	[5][6]
Appearance	Beige to yellow-green crystalline powder	[1][5][6]
Solubility	Slightly soluble in DMSO and Methanol (sonication may be required)	[6]
pKa	2.91 ± 0.30 (Predicted)	[6]
Flash Point	168.6 °C	[5][6]
Vapor Pressure	1.17E-05 mmHg at 25°C	[6]

Spectral Data

Spectroscopic data is crucial for the structural confirmation and purity assessment of **2-Quinoxalinecarboxylic acid**.

Technique	Description	Source(s)
¹ H NMR	Spectra available for the deuterated form (quinoxaline-[5,6,7,8-d ₄]-2-carboxylic acid) in acetone-d ₆ + CD ₃ OD shows a characteristic aromatic proton signal at δ 9.51 ppm.	[8]
¹³ C NMR	Spectral data is available and has been used for the characterization of derivatives, showing distinct shifts for the carbon atoms in the quinoxaline ring system.	[9][10]
IR Spectroscopy	FTIR spectra, often recorded using techniques like Mull or ATR, are available. A key feature in the IR spectrum of the deuterated analog is a prominent O-H stretch at 3369 cm ⁻¹ .	[8][9][11]
UV-Vis Spectroscopy	In an ethanol solution, the UV spectrum of the deuterated analog shows absorption peaks at 352.0 nm, 323.0 nm, and 240.5 nm.	[8]
Mass Spectrometry	Electron ionization mass spectra are available for characterization.	[12]

Experimental Protocols

Synthesis of 2-Quinoxalinecarboxylic Acid

A common and classical method for synthesizing the quinoxaline scaffold is the Hinsberg cyclization, which involves the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound.^{[3][13][14]}

Methodology: Condensation Reaction

- Reactants: o-Phenylenediamine and an appropriate α -keto acid (e.g., pyruvic acid).
- Solvent: The reaction is typically carried out in an alcohol, such as ethanol or methanol.^[3]
- Procedure:
 - Dissolve o-phenylenediamine in the chosen solvent.
 - Add the α -keto acid to the solution.
 - The mixture is then typically heated under reflux for several hours.
 - The progress of the reaction can be monitored using Thin Layer Chromatography (TLC).
 - Upon completion, the reaction mixture is cooled, and the crude product often precipitates.
- Work-up and Purification: The precipitated solid is collected by filtration, washed with a cold solvent to remove impurities, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

Synthesis of 2-Quinoxalinecarboxamides (Derivative Synthesis)

2-Quinoxalinecarboxylic acid is a key intermediate for creating amide derivatives, which often possess significant biological activity.^[15]

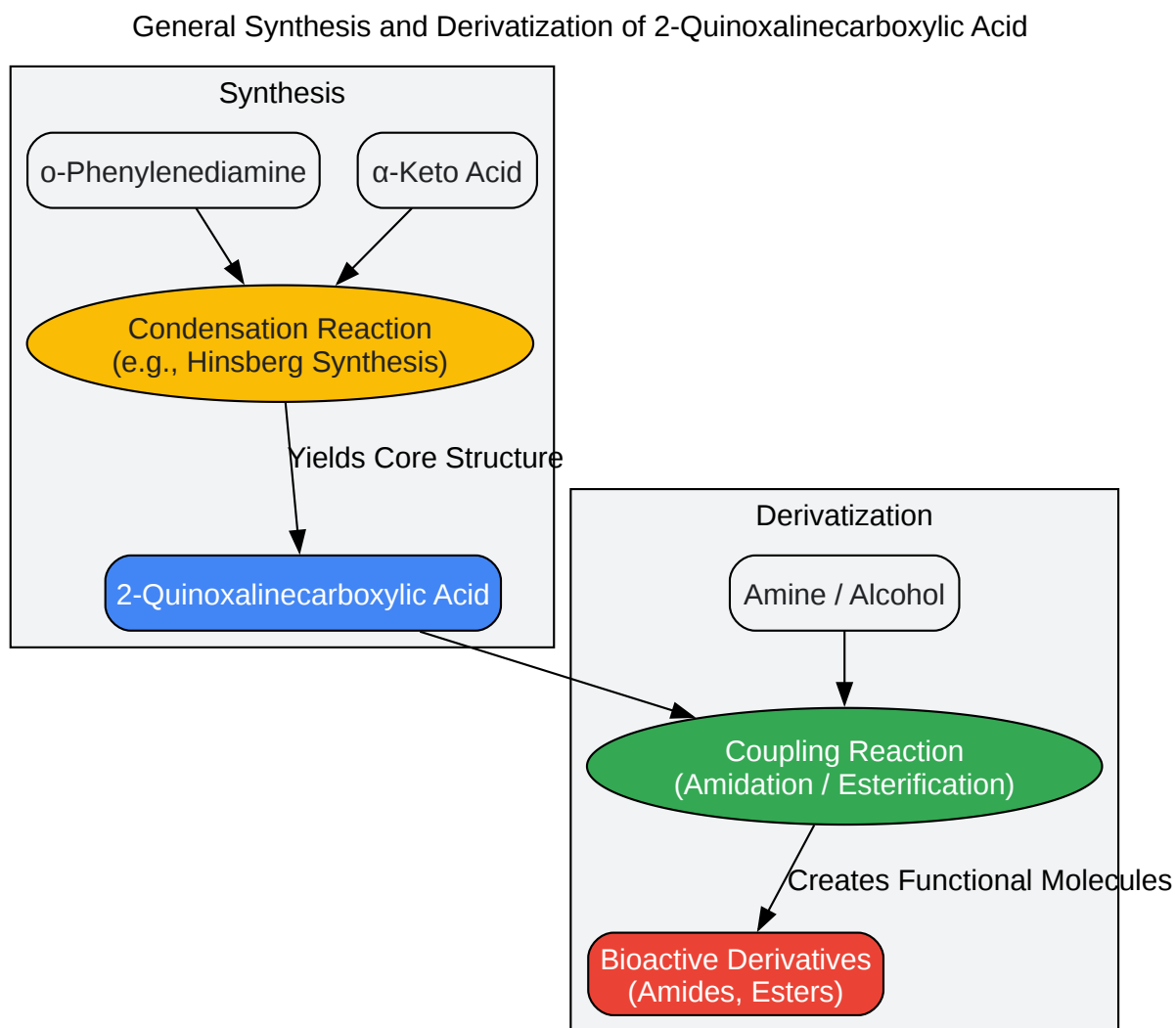
Methodology: Amide Coupling Reaction

- Reactants: **2-Quinoxalinecarboxylic acid** (1.0 equiv.), a desired amine (1.0 equiv.), a coupling agent such as T3P (Propanephosphonic acid anhydride, 50% solution in ethyl acetate, 4.0 equiv.), and a base like triethylamine (Et_3N , 7.0 equiv.).^[16]

- Solvent: A dry, aprotic solvent such as Dichloromethane (DCM) is used.[\[16\]](#)
- Procedure:
 - A solution of **2-Quinoxalinecarboxylic acid** and the amine in DCM is stirred at 0 °C under a dry argon atmosphere.[\[16\]](#)
 - Triethylamine and T3P are added to the solution.[\[16\]](#)
 - The reaction is stirred at room temperature for 6–12 hours, with progress monitored by TLC.[\[16\]](#)
- Work-up and Purification:
 - After the reaction is complete, the solution is diluted with DCM.[\[16\]](#)
 - The mixture is extracted with water and a sodium bicarbonate (NaHCO_3) solution.[\[16\]](#)
 - The organic layer is separated, dried over anhydrous sodium sulfate (Na_2SO_4), filtered, and concentrated to yield the final amide product.[\[16\]](#)

Visualizations

Synthesis and Derivatization Workflow

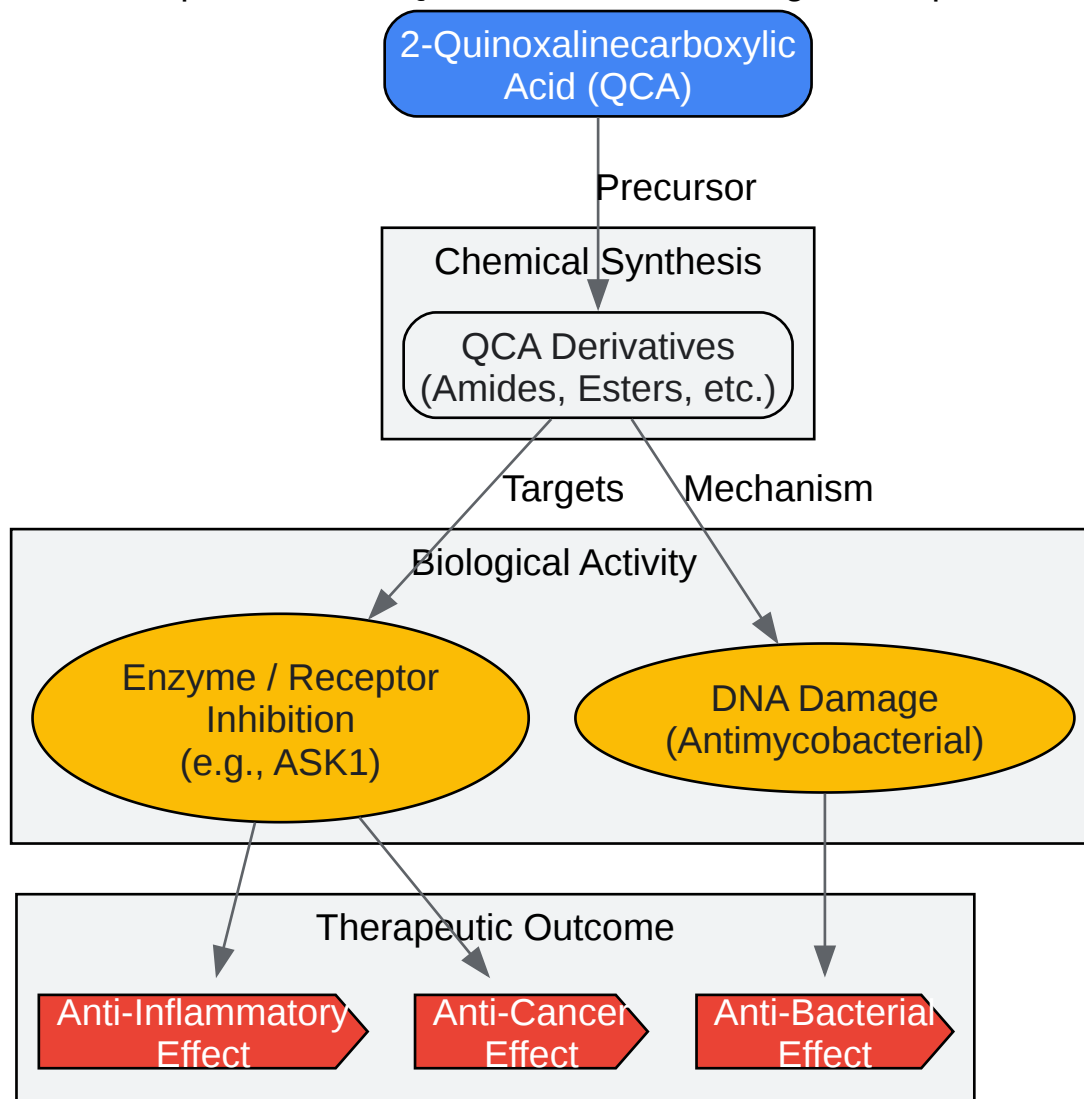


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Caption: A workflow diagram illustrating the synthesis of the core **2-Quinoxalinecarboxylic acid** structure and its subsequent conversion into functional derivatives.

Role in Drug Development

Conceptual Role of QCA Derivatives in Drug Development



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Caption: Logical diagram showing **2-Quinoxalinecarboxylic acid** as a precursor to derivatives with various biological activities and therapeutic potentials.

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